6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-9-[(oxolan-2-yl)methyl]-9H-purine
Description
This compound is a purine derivative featuring a piperazine ring at the 6-position of the purine core, substituted with a 3-methyl-1,2-oxazol-5-ylmethyl group. At the 9-position, a tetrahydrofuran (oxolan-2-yl)methyl group is attached. The molecular formula is C₁₉H₂₃N₇O₂, with a molecular weight of 405.45 g/mol (calculated).
Properties
IUPAC Name |
3-methyl-5-[[4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-14-9-16(28-23-14)10-24-4-6-25(7-5-24)18-17-19(21-12-20-18)26(13-22-17)11-15-3-2-8-27-15/h9,12-13,15H,2-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQCCCMYCQGKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)C3=NC=NC4=C3N=CN4CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-9-[(oxolan-2-yl)methyl]-9H-purine is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 359.5 g/mol. Its structure includes a purine base modified with a piperazine ring and an oxazole moiety, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that derivatives containing oxazole and piperazine rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/ml) |
|---|---|
| 6-{4-[...]} | 2.5 |
| Ampicillin | 10 |
| Ciprofloxacin | 5 |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and certain infections .
Table summarizing enzyme inhibition activity:
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| AChE | 1.21 | 21.25 (Thiourea) |
| Urease | 0.63 | 25.00 (Standard) |
3. Cytotoxicity Studies
Cytotoxicity evaluations have been conducted using various cancer cell lines. The compound demonstrated moderate cytotoxic effects, indicating potential as an anticancer agent .
The biological activity of this compound is largely attributed to its structural components:
- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors, influencing neuropharmacological activities.
- Oxazole Moiety : Contributes to antimicrobial and anticancer properties through mechanisms involving enzyme inhibition and disruption of cellular processes.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : A study demonstrated that derivatives of oxazole showed superior activity against Bacillus subtilis, suggesting a promising avenue for antibiotic development .
- Cytotoxicity : Research on oxazole derivatives indicated significant cytotoxic effects against human cancer cell lines, warranting further investigation into their therapeutic potential .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 9-position oxolane group (logP ≈ 0.8, predicted) increases hydrophilicity compared to chlorophenyl-substituted analogs (e.g., logP ≈ 4.5 for compound in ).
- The 6-position oxazole substituent balances lipophilicity (predicted logP = 1.2) and hydrogen-bonding capacity, contrasting with sulfonyl (e.g., butylsulfonyl, logP ≈ 3.1) or acyl (e.g., tetrahydro-2H-pyran-4-ylcarbonyl, logP ≈ 2.5) groups in analogs .
Thermal Stability :
- Chlorophenyl-substituted derivatives exhibit higher melting points (180–196°C) due to aromatic stacking , while acylated analogs (e.g., tetrahydro-2H-pyran-4-ylcarbonyl) show lower melting points (71–72°C) . The target compound’s melting point is likely intermediate but unreported.
Synthetic Yield and Purity :
- Sulfonamide analogs (e.g., compound 17 in ) are synthesized in moderate yields (63%) with >99% HPLC purity. The target compound’s synthesis would likely require similar nucleophilic substitution strategies but with oxazole- and oxolane-bearing intermediates.
Pharmacological Implications of Structural Features
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Piperazine Modifications: Sulfonyl and acyl groups in analogs enhance binding to receptors like cannabinoid or adenosine receptors via hydrophobic interactions . The oxazole substituent may engage in π-π stacking or hydrogen bonding with target proteins.
- 9-Position Substitutions : Bulky groups (e.g., chlorophenyl in ) improve metabolic stability but reduce solubility. The oxolane group in the target compound may enhance bioavailability while maintaining moderate stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
